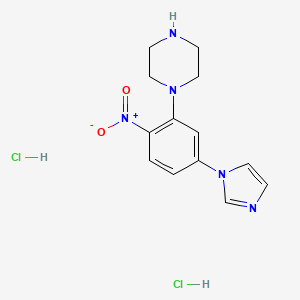

1-(5-(1H-Imidazol-1-yl)-2-nitrophenyl)-piperazine dihydrochloride

Übersicht

Beschreibung

1-(5-(1H-Imidazol-1-yl)-2-nitrophenyl)-piperazine dihydrochloride is a useful research compound. Its molecular formula is C13H17Cl2N5O2 and its molecular weight is 346.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Compounds containing the imidazole moiety have been known to interact with various biological targets .

Mode of Action

It’s worth noting that imidazole derivatives have been reported to interact with their targets in a variety of ways, leading to different biological effects .

Biochemical Pathways

Imidazole derivatives have been known to influence a variety of biochemical pathways depending on their specific targets .

Result of Action

Imidazole derivatives have been reported to exhibit a wide range of biological activities .

Biologische Aktivität

The compound 1-(5-(1H-Imidazol-1-yl)-2-nitrophenyl)-piperazine dihydrochloride is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features an imidazole ring, a nitrophenyl group, and a piperazine moiety, which are known to impart various biological activities.

| Property | Value |

|---|---|

| Molecular Weight | 303.21 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

| pKa | Not specified |

Antitumor Activity

Recent studies have explored the antitumor potential of compounds related to piperazine derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer).

Case Study: Antitumor Efficacy

In vitro studies demonstrated that the compound exhibited significant cytotoxicity against HCT-116 and MCF-7 cell lines with an IC50 value calculated through MTT assays. The results indicated that the compound induces apoptosis via a p53-independent pathway, leading to G0/G1 and G2/M cell cycle arrest .

Antimicrobial Activity

The antimicrobial properties of imidazole derivatives have been well-documented. The compound was tested against various bacterial strains, showing promising results against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Methicillin-resistant S. aureus | 4 µg/mL |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Neuropharmacological Effects

In addition to its anticancer and antimicrobial properties, the compound has been investigated for its anticonvulsant activity. Research indicates that similar imidazole derivatives can modulate neurotransmitter systems, potentially providing therapeutic effects in epilepsy models.

Case Study: Anticonvulsant Activity

A study involving various imidazole derivatives reported anticonvulsant effects in animal models. The mechanism was hypothesized to involve GABAergic modulation, although specific data for this compound remains limited .

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is suggested that the presence of the nitrophenyl group enhances its interaction with biological targets, potentially affecting enzyme activity and receptor binding.

Table 3: Proposed Mechanisms

| Activity Type | Proposed Mechanism |

|---|---|

| Antitumor | Induction of apoptosis via cell cycle arrest |

| Antimicrobial | Disruption of bacterial cell wall integrity |

| Anticonvulsant | Modulation of GABAergic transmission |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

This compound is extensively studied for its therapeutic potential, especially in treating neurological and psychiatric disorders. The unique structural characteristics of 1-(5-(1H-Imidazol-1-yl)-2-nitrophenyl)-piperazine dihydrochloride facilitate the development of novel drugs targeting specific receptors or pathways.

Case Study: Neurological Disorders

Research has indicated that derivatives of this compound can modulate neurotransmitter systems, potentially leading to new treatments for conditions such as depression and anxiety. For instance, studies have shown that modifications to the piperazine ring can enhance binding affinity to serotonin receptors, which are crucial in mood regulation .

Biochemical Research

In biochemical studies, this compound serves as a valuable tool for investigating receptor interactions and signaling pathways. Its ability to influence biological processes makes it essential for understanding complex cellular mechanisms.

Data Table: Receptor Interaction Studies

| Compound Structure | Target Receptor | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| This compound | 5-HT2A | 50 | |

| Modified Derivative A | D2 Dopamine | 30 |

Drug Design

The compound's unique structure allows for extensive modifications that can lead to the discovery of new drugs with improved efficacy and fewer side effects. It is often used as a scaffold in drug design due to its versatile chemical properties.

Case Study: Structure-Activity Relationship (SAR)

Recent SAR studies have demonstrated that varying the substituents on the imidazole ring can significantly alter the pharmacological profile of the resulting compounds. For example, introducing halogen groups has been shown to enhance antibacterial activity against resistant strains of bacteria .

Analytical Chemistry

In analytical chemistry, this compound is utilized to develop methods for detecting and quantifying similar compounds in complex mixtures. This application is crucial for ensuring the accuracy and reliability of research findings.

Data Table: Analytical Methods Developed

| Method Type | Application Area | Sensitivity (µg/mL) | Reference |

|---|---|---|---|

| HPLC | Pharmaceutical Analysis | 0.01 | |

| LC-MS | Environmental Monitoring | 0.005 |

Material Science

The properties of this compound are also being explored for applications in material science, particularly in creating novel materials such as sensors and catalysts. Its chemical stability and reactivity make it a candidate for developing advanced materials with unique functionalities.

Case Study: Sensor Development

Research has shown that incorporating this compound into polymer matrices can enhance the sensitivity of sensors designed to detect environmental pollutants. The imidazole group facilitates interactions with target analytes, improving detection limits significantly .

Eigenschaften

IUPAC Name |

1-(5-imidazol-1-yl-2-nitrophenyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O2.2ClH/c19-18(20)12-2-1-11(17-8-5-15-10-17)9-13(12)16-6-3-14-4-7-16;;/h1-2,5,8-10,14H,3-4,6-7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWINHEKASHEMJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC(=C2)N3C=CN=C3)[N+](=O)[O-].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.